molecular formula C16H23N3O2 B11840722 tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate

tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate

Cat. No.: B11840722
M. Wt: 289.37 g/mol
InChI Key: FWEIEPXNBBLISM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of tetrahydroquinoxaline derivatives.

    Substitution: Formation of various substituted quinoxaline derivatives.

Biological Activity

tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate is a synthetic organic compound belonging to the carbamate class. Its molecular formula is C16H23N3O2C_{16}H_{23}N_{3}O_{2}, with a molecular weight of approximately 289.37 g/mol. The compound features a unique structural arrangement that includes a tert-butyl group, an allyl group, and a tetrahydroquinoxaline moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

The presence of the carbamate functional group in this compound contributes to its chemical reactivity. It can undergo various reactions typical of carbamates, making it versatile in organic synthesis and medicinal chemistry. The compound's structure is illustrated below:

Structural Formula C16H23N3O2\text{Structural Formula }\text{C}_{16}\text{H}_{23}\text{N}_{3}\text{O}_{2}

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the fields of oncology and neurology. The tetrahydroquinoxaline structure is known to interact with various biological targets, including enzymes and receptors involved in neurotransmission.

Potential Anti-Cancer Properties

Research suggests that compounds similar to this compound may have anti-cancer properties. The mechanism of action could involve the inhibition of specific pathways related to tumor growth and metastasis.

Neurological Effects

The compound shows potential for targeting neurodegenerative diseases due to its ability to modulate neurotransmitter systems. It may influence pathways associated with neuroinflammation and oxidative stress.

Research Findings

Recent studies have focused on the interaction of this compound with biological systems. Below are some key findings:

  • In Vitro Studies : In vitro assays demonstrated that this compound reduces cell viability in cancer cell lines while promoting apoptosis through caspase activation.
  • Neuroprotective Effects : The compound has shown potential neuroprotective effects against amyloid-beta-induced toxicity in astrocyte cultures. It decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when compared to control groups treated with amyloid-beta alone .
  • Mechanism of Action : Interaction studies indicated that the compound might inhibit β-secretase activity and reduce amyloid aggregation, which are critical factors in Alzheimer's disease pathology .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaUnique Features
tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamateC15H22N2O2Lacks allyl substituent; different nitrogen configuration
tert-butyl (1-(4-methoxybenzyl)-1,2,3,4-tetrahydroquinoxalin)carbamateC17H25N3O2Contains a methoxybenzyl group; potential for different biological activity
N-(4-carbamimidoylbenzyl)-1-(3-phenylpropanoyl)-L-prolinamideC19H24N4O2Different backbone structure; potential for distinct pharmacological effects

Case Studies

Several case studies have explored the therapeutic applications of compounds structurally related to this compound:

  • Study on Neurodegeneration : In a study investigating neuroprotective agents against Alzheimer's disease models in vitro and in vivo, compounds similar to tert-butyl (1-allyl...) demonstrated reduced neuronal death and improved cognitive function in treated animals .
  • Cancer Cell Line Studies : Another study assessed the efficacy of various tetrahydroquinoxaline derivatives against breast cancer cell lines. The results indicated significant cytotoxic effects attributed to apoptosis induction mechanisms.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

tert-butyl N-(1-prop-2-enyl-3,4-dihydro-2H-quinoxalin-6-yl)carbamate

InChI

InChI=1S/C16H23N3O2/c1-5-9-19-10-8-17-13-11-12(6-7-14(13)19)18-15(20)21-16(2,3)4/h5-7,11,17H,1,8-10H2,2-4H3,(H,18,20)

InChI Key

FWEIEPXNBBLISM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N(CCN2)CC=C

Origin of Product

United States

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